5a-amino-7-phenyl-4,5,5a,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide
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Overview
Description
5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with new functional groups .
Scientific Research Applications
5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antidiabetic and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo[2,3-d]pyrimidine-based analogues
- Pyrazolo[3,4-b]pyridines
- Benzoxadiazole derivatives
Uniqueness
Compared to similar compounds, 5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
164355-87-7 |
---|---|
Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol |
InChI |
InChI=1S/C14H14N4O4/c15-14-7-6-10-12(16-22-18(10)21)13(14,19)8-11(17(14)20)9-4-2-1-3-5-9/h1-5,19H,6-8,15H2 |
InChI Key |
QHLQGVUONBZFTR-UHFFFAOYSA-N |
SMILES |
C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NO[N+](=C41)[O-])O)N |
Canonical SMILES |
C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NO[N+](=C41)[O-])O)N |
Synonyms |
8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,5a-amino-4,5,5a,8-tetrahydro-7-phenyl-,3,6-dioxide(9CI) |
Origin of Product |
United States |
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